4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride
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Overview
Description
4-Amino-N-(3-methoxypropyl)bicyclo[222]octane-1-carboxamide hydrochloride is a synthetic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane structure is synthesized through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane derivatives under mild and metal-free conditions.
Functionalization: Introduction of the amino and methoxypropyl groups is achieved through substitution reactions, often using organic bases as catalysts.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing the compound’s stability and solubility.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways . Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
Comparison with Similar Compounds
4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride can be compared with other bicyclic compounds, such as:
Bicyclo[2.2.2]octane derivatives: These compounds share the same core structure but differ in their functional groups and biological activities.
Bicyclo[4.3.0]nonene nucleoside analogues: These analogues have a different bicyclic core but exhibit similar antiviral properties.
Propellanes containing bicyclo[2.2.2]octene units: These compounds are structurally similar and have applications in the synthesis of bioactive molecules.
The uniqueness of 4-Amino-N-(3-methoxypropyl)bicyclo[22
Properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-17-10-2-9-15-11(16)12-3-6-13(14,7-4-12)8-5-12;/h2-10,14H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVILICBYOPTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C12CCC(CC1)(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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